N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The synthesized compounds were crystallized in acetone, EtOAc, and EtOH .Molecular Structure Analysis
The molecular structure of this compound is complex and would require advanced techniques such as X-ray crystallography for precise determination . Similar compounds have been characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy .Scientific Research Applications
RuO4-mediated Oxidation of N-benzylated Tertiary Amines
The study by Petride et al. (2004) explores the RuO4-mediated oxidation of N-benzylated tertiary amines, providing insights into the oxidation processes of complex amine compounds. This research is significant for understanding the chemical transformations and potential synthetic applications of similar compounds (Petride, Draghici, Florea, & Petride, 2004).
Synthesis and Evaluation of Novel Benzimidazoles
Zarrinmayeh et al. (1998) detail the synthesis and evaluation of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists. This study is indicative of the therapeutic potential of complex benzimidazole derivatives in drug development and pharmacology (Zarrinmayeh et al., 1998).
Molecular Interaction with CB1 Cannabinoid Receptor
Research by Shim et al. (2002) on the molecular interaction of specific antagonists with the CB1 cannabinoid receptor provides a foundation for understanding how complex molecules can be designed to interact with biological targets. This research has implications for the development of new therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Synthesis and Anti-acetylcholinesterase Activity
Sugimoto et al. (1990) synthesized and evaluated 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity, showcasing the potential of piperidine derivatives in addressing conditions like Alzheimer's disease (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
Modulator of AMPA Receptor Ameliorates Exercise-induced Fatigue
A study by Fan et al. (2014) on 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine as a modulator of the AMPA receptor reveals its potential in ameliorating exercise-induced fatigue in mice. This research suggests the applicability of similar compounds in enhancing physical endurance and recovery from fatigue (Fan, Wu, Pan, Li, Niu, Zhai, & Mei, 2014).
Mechanism of Action
Target of Action
Similar compounds bearing the 1-benzo[1,3]dioxol-5-yl-indoles structure have been reported to exhibit activity against various cancer cell lines .
Result of Action
The compound’s action results in significant antiproliferative activity against certain cancer cell lines . Specifically, it has been shown to cause cell cycle arrest and induce apoptosis , which can lead to the death of cancer cells.
Future Directions
Biochemical Analysis
Biochemical Properties
It has been shown to have anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines
Cellular Effects
In cellular studies, N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has been shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells
Molecular Mechanism
It is known to exert its effects at the molecular level, causing cell cycle arrest and inducing apoptosis
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-31-21-5-3-2-4-17(21)14-26-10-8-16(9-11-26)13-24-22(27)23(28)25-18-6-7-19-20(12-18)30-15-29-19/h2-7,12,16H,8-11,13-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUKDDTXLJNXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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